molecular formula C22H25N3O2S B2376875 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide CAS No. 688336-64-3

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Cat. No. B2376875
CAS RN: 688336-64-3
M. Wt: 395.52
InChI Key: JQLMVCAFMIJJRF-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also features an ethoxyphenyl group, a thioether linkage, and a mesitylacetamide moiety .

Scientific Research Applications

Synthesis and Biological Activities

SYNTHESIS AND ANTI BACTERIAL ACTIVITY OF 2-(4-AMINOPHENYL) BENZIMIDAZOLE BASED PYRAMIDINE DERIVATIVES : The paper discusses the synthesis, characterization, and antibacterial activity of compounds including N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyramidine-2-yl thio) acetamide, synthesized from 2-(4-aminophenyl) benzimidazole and other components. The compounds showed significant antibacterial activity (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Synthesis and Anticonvulsant Activity

Synthesis and anticonvulsant activity of some omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives : This paper focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. Among these, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was identified as the most active compound against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Synthesis and Characterization for Biological Applications

Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-D] Imidazole : The study synthesized and characterized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, highlighting the biological importance of the imidazole ring in improving pharmacokinetic characteristics and bioavailability parameters due to its ionizable nature. The paper suggests extensive uses in medicinal chemistry due to its antimicrobial and anticancer activities (Ramanathan, 2017).

Antibacterial Agent Synthesis

SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES ASANTIBACTERIAL AGENTS : This paper discusses the synthesis of various derivatives with antibacterial properties, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. The compounds demonstrated significant antibacterial activity, showcasing the therapeutic potential of such derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not documented in the literature. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-5-27-19-8-6-18(7-9-19)25-11-10-23-22(25)28-14-20(26)24-21-16(3)12-15(2)13-17(21)4/h6-13H,5,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLMVCAFMIJJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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